N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
CAS No.: 392239-49-5
Cat. No.: VC6088429
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392239-49-5 |
|---|---|
| Molecular Formula | C13H15N3O3S2 |
| Molecular Weight | 325.4 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,15,17) |
| Standard InChI Key | FNMSKVCMCIZGKZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₃H₁₅N₃O₃S₂, reflects a hybrid structure combining a 1,3,4-thiadiazole ring with a benzamide moiety. Key features include:
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Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, providing electronic diversity for molecular interactions.
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Ethylsulfanyl Substituent: An -S-C₂H₅ group at position 5 of the thiadiazole, enhancing lipophilicity and potential membrane permeability.
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2,4-Dimethoxybenzamide Group: A benzamide fragment with methoxy groups at positions 2 and 4, contributing to hydrogen-bonding capabilities and steric bulk.
The IUPAC name, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, precisely describes its connectivity. The Standard InChIKey (FNMSKVCMCIZGKZ-UHFFFAOYSA-N) and SMILES (CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC) further encode its stereochemical details.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 325.4 g/mol |
| Solubility | Not experimentally determined |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, thiadiazole N, methoxy O) |
The compound’s solubility remains uncharacterized, though its methoxy and sulfanyl groups suggest moderate polarity. Computational models predict a logP value indicative of balanced hydrophilicity-lipophilicity, favorable for drug-like properties.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves multi-step organic reactions:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions.
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Ethylsulfanyl Introduction: Nucleophilic substitution at the thiadiazole’s 5-position using ethanethiol or its derivatives.
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Benzamide Coupling: Amide bond formation between the thiadiazole-2-amine and 2,4-dimethoxybenzoic acid via coupling reagents like EDCl/HOBt.
Optimization and Purification
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Reaction Conditions: Temperature control (typically 50–80°C) and anhydrous solvents (e.g., DMF, THF) are critical to prevent side reactions.
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Purification: Column chromatography on silica gel with gradients of ethyl acetate/hexane yields >95% purity. Analytical techniques such as HPLC and NMR (¹H, ¹³C) confirm structural integrity.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Anticancer Properties
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COX-2 Inhibition: Methoxy groups may enhance selectivity for cyclooxygenase-2, reducing inflammation with fewer gastrointestinal side effects.
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Apoptosis Induction: Thiadiazoles often modulate Bcl-2/Bax ratios, triggering caspase-dependent apoptosis in cancer cells.
Future Research Directions
In Vitro and In Vivo Studies
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Dose-Response Assays: Establish IC₅₀ values for antimicrobial and anticancer activity.
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Pharmacokinetics: Assess oral bioavailability and metabolic stability using rodent models.
Structural Optimization
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SAR Studies: Explore substitutions at the benzamide’s methoxy groups or thiadiazole’s sulfanyl moiety to enhance selectivity.
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